molecular formula C11H15NOS B1587107 3-(4-Methoxyphenyl)thiomorpholine CAS No. 887344-27-6

3-(4-Methoxyphenyl)thiomorpholine

Cat. No.: B1587107
CAS No.: 887344-27-6
M. Wt: 209.31 g/mol
InChI Key: UZOTYVRGKFWQDG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thiomorpholine is an organic compound with the molecular formula C₁₁H₁₅NOS It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)thiomorpholine typically involves the reaction of 4-methoxyphenylthiol with morpholine under specific conditions. One common method includes:

    Reactants: 4-methoxyphenylthiol and morpholine.

    Catalyst: A base such as sodium hydroxide.

    Solvent: An organic solvent like ethanol.

    Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of the thiomorpholine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the thiomorpholine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Various reduced thiomorpholine derivatives.

    Substitution Products: Functionalized thiomorpholine derivatives with different substituents.

Scientific Research Applications

3-(4-Methoxyphenyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes through binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

    Thiomorpholine: The parent compound without the 4-methoxyphenyl substitution.

    4-Methoxyphenylthiol: The precursor used in the synthesis of 3-(4-Methoxyphenyl)thiomorpholine.

    Morpholine: Another related compound with a similar ring structure but without the sulfur atom.

Uniqueness: this compound is unique due to the presence of both the thiomorpholine ring and the 4-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

3-(4-methoxyphenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTYVRGKFWQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394965
Record name 3-(4-methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-27-6
Record name 3-(4-methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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